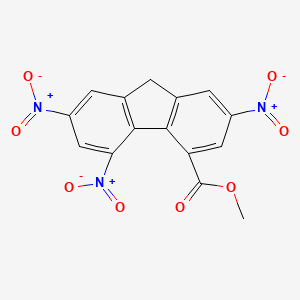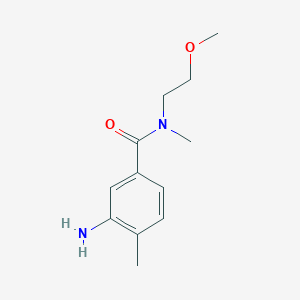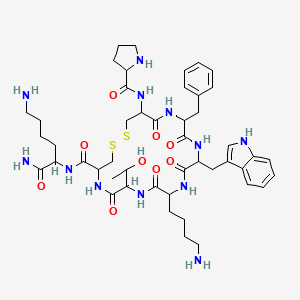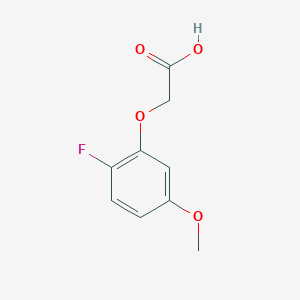
2-(2-Fluoro-5-methoxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-fluoro-5-methoxyphenoxy) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Fluoro-5-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
科学研究应用
2-(2-Fluoro-5-methoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
- (2-Methoxyphenoxy)acetic acid
Uniqueness
2-(2-Fluoro-5-methoxyphenoxy)acetic acid is unique due to the presence of both fluorine and methoxy groups on the phenoxy ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C9H9FO4 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC 名称 |
2-(2-fluoro-5-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
AWORYNBZCQPXOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)F)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


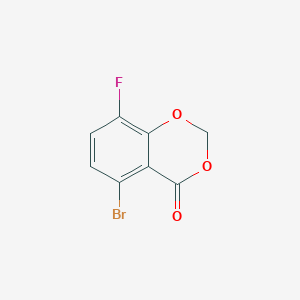

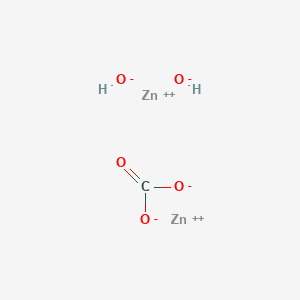




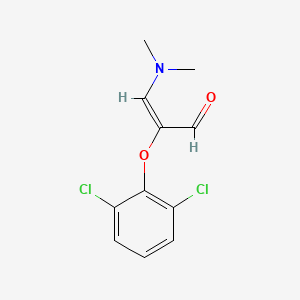
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

